molecular formula C19H17F3N2O2 B2820174 N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941979-01-7

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2820174
CAS No.: 941979-01-7
M. Wt: 362.352
InChI Key: OPNVOKWNLKZLNH-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative designed for advanced pharmacological and biochemical research. This compound incorporates two key structural motifs: a 2-oxopiperidin-1-yl group, which may confer conformational flexibility and influence binding affinity to biological targets, and a 3-(trifluoromethyl)benzamide moiety, a feature known in medicinal chemistry to enhance lipophilicity and metabolic stability . Its molecular formula is C20H19F3N2O2 with a molecular weight of 376.4 g/mol . The synthetic route for this compound can be achieved through established methods for analogous structures. One robust path involves a nucleophilic aromatic substitution to introduce the 2-oxopiperidine group onto a nitroarene precursor, followed by reduction of the nitro group to an aniline. The final amide bond formation is efficiently accomplished under Schotten-Baumann conditions, coupling the aniline intermediate with 3-(trifluoromethyl)benzoyl chloride . While specific biological data for this exact molecule is limited, its structural framework is highly relevant for investigating kinase signaling pathways. Related benzamide compounds containing the trifluoromethyl group and similar lactam substituents are explored as potent inhibitors of discoidin domain receptors (DDR1/2), which are receptor tyrosine kinases implicated in idiopathic pulmonary fibrosis (IPF) and cancer . Furthermore, the trifluoromethyl group is a critical pharmacophore in numerous FDA-approved drugs, underscoring its importance in modern drug discovery for optimizing target binding and ADME properties . This molecule is presented as a valuable chemical tool for researchers exploring novel therapeutic targets in areas such as fibrosis, oncology, and beyond. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-6-3-5-13(11-14)18(26)23-15-7-4-8-16(12-15)24-10-2-1-9-17(24)25/h3-8,11-12H,1-2,9-10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVOKWNLKZLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Benzamide: The final step involves coupling the piperidinone derivative with a benzamide precursor using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide exhibits several important biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. The trifluoromethyl group enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit kinases and other proteins critical to tumor growth and survival. This makes it a promising candidate for further research in cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibitory Effects on Tumor Cells : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves targeting specific signaling pathways critical for cell survival.
  • Interaction with Biological Macromolecules : Interaction studies have been conducted to understand how this compound interacts with proteins and nucleic acids. These studies are essential for elucidating its mechanism of action and optimizing its therapeutic profile.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(3-(trifluoromethyl)phenyl)benzamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, synthetic yields, and inferred structure-activity relationships (SAR).

Structural Analogues with Quinazoline-Based Modifications

Compounds 16–24 (–2) share the N-(3-(trifluoromethyl)phenyl)benzamide core but incorporate quinazoline moieties instead of the 2-oxopiperidine group. Key differences include:

Compound ID Substituent on Quinazoline Yield (%) Purity (%) Notable Features
17 1-Methylpiperidin-4-yl 69 >99 Enhanced rigidity from piperidine ring
18 2-Morpholinoethyl 71 >99 Polar morpholine group improves solubility
19 4-Methylpiperazin-1-yl 86 >99 Basic piperazine enhances bioavailability
21 3-(4-Methylpiperazin-1-yl)phenyl 76 >99 Extended aromatic system for π-π interactions

The target compound’s 2-oxopiperidine group introduces a lactam ring, which may confer conformational flexibility and hydrogen-bonding capacity distinct from quinazoline-based analogs.

Substituted Benzamides with Heterocyclic Moieties

  • N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide ():
    • Incorporates a brominated pyrazolo-pyrimidine group.
    • Molecular weight: 461.23 g/mol; CAS: 950738-61-1.
    • The bromine atom and fused heterocycle may enhance halogen bonding and kinase inhibition .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide (): Features a sulfamoyl-thiadiazole moiety. Molecular formula: C₂₁H₁₉F₃N₄O₃S₂.

Piperazine-Linked Derivatives

Compounds 6–11 in include piperazine or imidazole substituents:

Compound ID Core Structure Substituent Yield (%)
6 Isophthalamide Pyridin-4-yloxy-phenyl 11–23
7 Benzamide 4-Methoxybenzoyl-piperazine 11–23
10 Isophthalamide Bis(imidazolyl-phenyl) 11–23

These compounds exhibit lower synthetic yields (11–23%) compared to the target compound’s analogs (69–86% in ), likely due to steric challenges from bulkier substituents. The target’s 2-oxopiperidine group may offer a synthetic advantage in yield optimization .

Agrochemical Analogues

  • N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil, ):
    • A fungicide with an isopropoxy group instead of 2-oxopiperidine.
    • The ether linkage reduces hydrogen-bonding capacity but improves lipophilicity for membrane penetration .

Key Research Findings

Substituent Effects on Solubility: Morpholino (Compound 18) and piperazinyl (Compound 19) groups enhance aqueous solubility compared to the target compound’s 2-oxopiperidine, which may favor tissue penetration .

Synthetic Accessibility : Quinazoline derivatives (e.g., 19 ) achieve higher yields (86%) than piperazine-linked analogs (11–23%), suggesting that the target compound’s synthesis is feasible with moderate optimization .

Biological Implications : Brominated () and sulfamoyl () analogs highlight the importance of halogenation and sulfonamide groups in targeting enzymes or receptors, whereas the target’s lactam ring may optimize binding to proteases or kinases .

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzamide moiety, which is known to enhance lipophilicity and metabolic stability. The presence of the piperidinone ring contributes to its unique pharmacological profile. The molecular formula is C18H18F3N2OC_{18}H_{18}F_3N_2O, and its structure can be represented as follows:

N 3 2 oxopiperidin 1 yl phenyl 3 trifluoromethyl benzamide\text{N 3 2 oxopiperidin 1 yl phenyl 3 trifluoromethyl benzamide}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to various biological effects. For instance, the trifluoromethyl group can significantly influence binding affinity and selectivity towards biological targets, which is critical for its therapeutic potential .

Inhibition Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For example, studies have shown that the inclusion of a trifluoromethyl group can increase the potency for inhibiting serotonin uptake by up to six-fold . This suggests that this compound may also exhibit similar enhancements in its pharmacological effects.

Case Studies

  • Antiviral Activity : In a study examining derivatives of benzamides for their antiviral properties, a related compound was found to inhibit the enzymatic activity of SARS-CoV-2's main protease (M pro), demonstrating an IC50 value of 46 μM. This highlights the potential for similar compounds like this compound to possess antiviral properties .
  • Enzyme Inhibition : Another study investigated small molecule inhibitors targeting Bruton's tyrosine kinase (BTK), where structural analogs with similar frameworks showed promising results in inhibiting BTK activity. This suggests that this compound could be explored for similar therapeutic applications.

Data Table: Summary of Biological Activities

Activity Effect Reference
Serotonin Uptake InhibitionIncreased potency by 6-fold
Antiviral ActivityIC50 = 46 μM against M pro
BTK InhibitionPromising results in enzyme inhibition

Q & A

Basic: What are the critical steps for optimizing the synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide?

Answer:
The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key optimization strategies include:

  • Reagent Selection : Use coupling agents like HATU or EDCI for efficient amide bond formation between the piperidinylphenylamine and benzoyl chloride derivatives .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or THF) at 0–25°C minimize side reactions during nucleophilic substitutions .
  • Purification : Employ column chromatography (silica gel, eluent: 5–10% MeOH in DCM) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Yield Improvement : Continuous flow reactors enhance reaction homogeneity and scalability for intermediates .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks to predicted chemical shifts (e.g., trifluoromethyl groups appear as singlets at ~110–120 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]+^+ at m/z 393.1422 for C20_{20}H18_{18}F3_3N2_2O2_2) .
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions, particularly for chiral centers in the piperidine ring .

Advanced: What computational methods are recommended for predicting target binding modes of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina (open-source) with a Lamarckian genetic algorithm to predict binding affinities. Set exhaustiveness to 20 for thorough sampling, and validate against known crystal structures (e.g., PDB IDs for kinase targets) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) in explicit solvent to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize high-confidence poses .
  • Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energies, focusing on contributions from the trifluoromethyl group and amide linkages .

Advanced: How should researchers address contradictory biological activity data in different assay systems?

Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}). For example, highlights discrepancies between in vitro enzyme inhibition and in vivo efficacy due to metabolic stability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell-based assays .
  • Physicochemical Profiling : Measure logP (e.g., ~3.5 via shake-flask method) and solubility (e.g., <10 µM in PBS) to assess bioavailability limitations .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Light Sensitivity : Store at -20°C in amber vials due to photodegradation of the benzamide moiety .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze. Use freshly distilled DMSO for stock solutions to prevent oxidation .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts >5% indicate degradation) .

Advanced: What strategies are recommended for resolving low solubility in pharmacological assays?

Answer:

  • Co-Solvent Systems : Use 0.1–1% DMSO in PBS, but confirm via dynamic light scattering (DLS) that aggregates <10 nm form at working concentrations .
  • Prodrug Design : Synthesize phosphate or acetate esters of the piperidine ring to enhance aqueous solubility (e.g., 10-fold increase in prodrug vs. parent compound) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via extrusion) to improve bioavailability in in vivo models .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • CRISPR Knockout : Generate target gene (e.g., kinase X) KO cell lines. A >80% reduction in activity in KO vs. wild-type cells confirms on-target effects .
  • Biochemical Profiling : Use a kinase selectivity panel (e.g., Eurofins KinaseProfiler) to rule off-target interactions at 1 µM .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK pathway inhibition) .

Basic: What are the best practices for in vitro cytotoxicity testing?

Answer:

  • Cell Line Selection : Use relevant models (e.g., HEK293 for general toxicity, cancer cell lines for efficacy). Include primary cells (e.g., hepatocytes) to assess tissue-specific effects .
  • Dose-Response Curves : Test 8 concentrations (0.1–100 µM) over 72 hours. Calculate IC50_{50} via nonlinear regression (GraphPad Prism) .
  • Controls : Include staurosporine (apoptosis inducer) and vehicle-only wells. Replicate experiments ≥3 times to ensure statistical significance (p<0.05 via ANOVA) .

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